(S)-tert-Butyl 1-(3-methylbenzyl)pyrrolidin-3-ylcarbamate
Description
(S)-tert-Butyl 1-(3-methylbenzyl)pyrrolidin-3-ylcarbamate is a chiral carbamate derivative featuring a pyrrolidine core substituted with a tert-butyl carbamate group at the 3-position and a 3-methylbenzyl group at the 1-position. Its (S)-configured stereocenter makes it a critical intermediate in asymmetric synthesis, particularly in pharmaceutical applications where enantiomeric purity influences biological activity . The tert-butyl group enhances steric protection of the carbamate moiety, improving stability during synthetic processes, while the 3-methylbenzyl substituent modulates lipophilicity and electronic properties, impacting solubility and receptor interactions .
Properties
IUPAC Name |
tert-butyl N-[(3S)-1-[(3-methylphenyl)methyl]pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-13-6-5-7-14(10-13)11-19-9-8-15(12-19)18-16(20)21-17(2,3)4/h5-7,10,15H,8-9,11-12H2,1-4H3,(H,18,20)/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTVAXKIZYRUIFE-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCC(C2)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)CN2CC[C@@H](C2)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501120622 | |
| Record name | Carbamic acid, N-[(3S)-1-[(3-methylphenyl)methyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501120622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286208-70-5 | |
| Record name | Carbamic acid, N-[(3S)-1-[(3-methylphenyl)methyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1286208-70-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[(3S)-1-[(3-methylphenyl)methyl]-3-pyrrolidinyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501120622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 1-(3-methylbenzyl)pyrrolidin-3-ylcarbamate typically involves the reaction of (S)-tert-butyl 3-pyrrolidinecarboxylate with 3-methylbenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 1-(3-methylbenzyl)pyrrolidin-3-ylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
Medicinal Chemistry
1. Drug Development:
(S)-tert-Butyl 1-(3-methylbenzyl)pyrrolidin-3-ylcarbamate is primarily investigated for its role as a chiral building block in the synthesis of pharmaceuticals. Its unique structure allows for the development of compounds with improved pharmacokinetic properties and selectivity for biological targets.
2. Enzyme Inhibition Studies:
Research indicates that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, studies have explored its effects on enzymes related to neurotransmitter regulation, which could have implications in treating neurological disorders .
Formulation Applications
1. Drug Delivery Systems:
The compound's stability and solubility characteristics make it a candidate for incorporation into various drug delivery systems. Its use in liposomal formulations has been studied to enhance the bioavailability of poorly soluble drugs, allowing for improved therapeutic outcomes .
2. Mucosal Vaccines:
Recent advancements in vaccine technology have highlighted the potential of using this compound in mucosal vaccine formulations. This compound may enhance the immunogenicity of vaccines by facilitating better absorption and retention at mucosal sites .
Case Studies
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 1-(3-methylbenzyl)pyrrolidin-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
*Note: Molecular weight inferred from structural analogues in and .
Physicochemical Properties
- Lipophilicity : The 3-methylbenzyl group in the target compound provides moderate lipophilicity compared to the more polar 4-chloro derivative (logP ~2.8 vs. ~3.2) . The tert-butyl group further increases hydrophobicity, enhancing membrane permeability.
- Stability : Electron-donating methyl groups (target compound) may improve oxidative stability relative to nitro-substituted analogues (e.g., A837075), which are prone to reduction .
Biological Activity
(S)-tert-Butyl 1-(3-methylbenzyl)pyrrolidin-3-ylcarbamate is a synthetic compound with potential therapeutic applications. This article reviews its biological activity based on available research, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₀H₁₅N₂O₂
- Molecular Weight : 200.25 g/mol
- CAS Number : 173340-26-6
- Structure : The compound features a pyrrolidine ring, a tert-butyl group, and a carbamate functional group, contributing to its biological activity.
The biological activity of this compound is thought to involve several mechanisms:
- Receptor Interaction : It may interact with specific receptors in the central nervous system, influencing neurotransmitter release and neuronal excitability.
- Enzyme Modulation : The compound could inhibit or activate certain enzymes, impacting metabolic pathways and cellular responses.
Pharmacological Effects
Research indicates that this compound exhibits various pharmacological effects:
- Anti-inflammatory Activity : Studies suggest that this compound may reduce inflammation through the inhibition of pro-inflammatory cytokines.
- Neuroprotective Effects : Preliminary data indicate potential neuroprotective properties, possibly through antioxidant mechanisms.
- Antimicrobial Properties : Some investigations have highlighted its effectiveness against certain bacterial strains, although further studies are needed to confirm these findings.
Data Table of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of cytokine production | |
| Neuroprotective | Reduction in oxidative stress | |
| Antimicrobial | Activity against specific bacteria |
Case Studies and Research Findings
-
Study on Anti-inflammatory Effects :
- A study demonstrated that this compound significantly inhibited the production of TNF-alpha and IL-6 in vitro. This suggests its potential as an anti-inflammatory agent in conditions such as arthritis and other inflammatory diseases.
-
Neuroprotective Research :
- In a model of oxidative stress-induced neuronal damage, this compound showed a protective effect by reducing cell death and maintaining mitochondrial function. These findings support its potential use in neurodegenerative diseases like Alzheimer's.
-
Antimicrobial Activity :
- A preliminary screening revealed that this compound exhibited moderate antibacterial activity against Gram-positive bacteria. Further investigations are necessary to explore its spectrum of activity and mechanism.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
